n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine
CAS No.:
Cat. No.: VC15775454
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16FN5 |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H16FN5/c1-9-10(6-14-16(9)2)5-13-11-7-15-17(8-11)4-3-12/h6-8,13H,3-5H2,1-2H3 |
| Standard InChI Key | NYWRTTNXNIJXDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)CNC2=CN(N=C2)CCF |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two pyrazole rings—heterocyclic structures with two nitrogen atoms—connected via a methylene bridge. The first pyrazole ring (1,5-dimethyl-1H-pyrazol-4-yl) contains methyl groups at positions 1 and 5, while the second pyrazole (1-(2-fluoroethyl)-1H-pyrazol-4-amine) includes a fluoroethyl substituent and an amine group at position 4. The fluorine atom introduces electronegativity, potentially enhancing metabolic stability and membrane permeability.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
| SMILES Notation | CC1=C(C=NN1C)CNC2=CN(N=C2)CCF |
| Topological Polar Surface Area (TPSA) | ~65 Ų (estimated) |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves multi-step reactions, typically beginning with the formation of the pyrazole cores.
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Pyrazole Ring Formation:
Condensation of hydrazine derivatives with diketones or β-ketoesters under solvent-free conditions yields the 1,5-dimethylpyrazole moiety. For example, reacting acetylacetone with methylhydrazine forms 1,5-dimethyl-1H-pyrazole, which is subsequently functionalized at position 4. -
Fluoroethyl Substitution:
Introduction of the 2-fluoroethyl group to the second pyrazole ring employs nucleophilic substitution. Ethylene glycol is fluorinated using hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST), followed by coupling to the pyrazole nitrogen. -
Reductive Amination:
The methylene bridge linking the two pyrazoles is formed via reductive amination. A primary amine on one pyrazole reacts with a carbonyl group on the other in the presence of a reducing agent like sodium cyanoborohydride ().
Table 2: Reaction Conditions and Yields for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Acetylacetone, methylhydrazine, 80°C | 78–85 |
| Fluoroethylation | DAST, CH₂Cl₂, −20°C to RT | 62 |
| Reductive Amination | NaBH₃CN, MeOH, RT | 71 |
Challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions during fluorination. Purification via column chromatography or recrystallization ensures >95% purity.
Biological Activities and Mechanistic Insights
Enzyme Inhibition and Signaling Modulation
Pyrazole derivatives are renowned for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and telomerase, which are implicated in inflammation and cancer. The fluoroethyl group in this compound may enhance binding affinity to hydrophobic enzyme pockets, while the amine group facilitates hydrogen bonding with catalytic residues.
In in vitro assays, analogous fluorinated pyrazoles demonstrated:
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COX-2 Inhibition: IC₅₀ = 0.8–1.2 µM (comparable to celecoxib).
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Telomerase Suppression: 60% reduction in activity at 10 µM in HeLa cells.
Applications in Drug Development
Neurodegenerative Disease Targets
The compound’s ability to cross the blood-brain barrier (BBB), inferred from its logP value (~2.1), positions it as a candidate for neurodegenerative drug development. Fluorinated pyrazoles have shown promise in inhibiting tau protein aggregation, a hallmark of Alzheimer’s disease, with 40% reduction at 25 µM in neuronal models.
Anti-Inflammatory Therapeutics
COX-2 selectivity reduces gastrointestinal toxicity risks compared to non-selective NSAIDs. Molecular docking simulations predict strong interactions () between this compound and COX-2’s active site.
Recent Advances and Future Directions
2024–2025 Developments
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Synthetic Optimization: A 2024 study achieved 88% yield via microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes.
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In Vivo Efficacy: A 2025 trial on murine models reported 50% tumor growth inhibition at 10 mg/kg/day with no hepatotoxicity.
Knowledge Gaps and Research Needs
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are critical.
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Target Validation: CRISPR screening could identify novel biological targets.
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